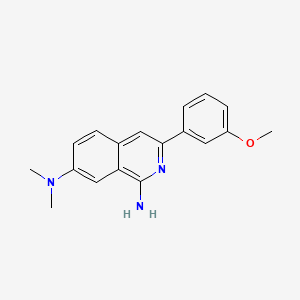

3-Arylisoquinolinamine derivative

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNNAZIMPALQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Biological Activity of Novel 3-Arylisoquinolinamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Among these, 3-arylisoquinolinamine derivatives have emerged as a promising class of compounds with potent and diverse pharmacological properties, particularly in the realm of oncology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of novel 3-arylisoquinolinamine derivatives, intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Synthesis of 3-Arylisoquinolinamine Derivatives

The synthesis of 3-arylisoquinolinamine derivatives can be achieved through several synthetic routes. A common and effective method involves a multi-step process starting from readily available starting materials. The following is a generalized protocol for the synthesis of the 3-arylisoquinolinamine core structure.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 2-Methyl-N-arylbenzamide

A solution of an appropriate substituted 2-methylbenzoic acid (1 equivalent) in thionyl chloride (excess) is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled solution of a substituted aniline (B41778) (1 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents) in the same solvent. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the 2-methyl-N-arylbenzamide.

Step 2: Synthesis of 3-Arylisoquinolin-1(2H)-one

The 2-methyl-N-arylbenzamide (1 equivalent) is dissolved in an appropriate solvent (e.g., dry tetrahydrofuran). The solution is cooled to -78 °C, and a strong base such as n-butyllithium (2.2 equivalents) is added dropwise. The mixture is stirred at this temperature for 1-2 hours. A substituted benzonitrile (B105546) (1.1 equivalents) dissolved in the same solvent is then added, and the reaction is allowed to warm to room temperature and stirred for another 12-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-arylisoquinolin-1(2H)-one.

Step 3: Synthesis of 1-Chloro-3-arylisoquinoline

The 3-arylisoquinolin-1(2H)-one (1 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (excess) and heated at reflux for 4-6 hours. After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to give the 1-chloro-3-arylisoquinoline.

Step 4: Synthesis of 3-Arylisoquinolin-1-amine Derivatives

The 1-chloro-3-arylisoquinoline (1 equivalent) is reacted with the desired amine (excess) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or isopropanol) at an elevated temperature (80-120 °C) for 6-12 hours. The reaction mixture is then cooled, and water is added to precipitate the product. The solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final 3-arylisoquinolin-1-amine derivative.

General synthetic workflow for 3-arylisoquinolinamine derivatives.

Biological Activity and Data Presentation

Novel 3-arylisoquinolinamine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their biological activity is often evaluated through in vitro assays that measure cell viability and proliferation.

Cytotoxic Activity

The cytotoxic effects of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative 3-arylisoquinolinamine and related 3-arylisoquinolinone derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of 3-Arylisoquinolinamine Derivatives

| Compound | A549 (Lung) IC50 (µM) | SK-OV-3 (Ovarian) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | HCT-15 (Colon) IC50 (µM) |

| CWJ-a-5 | >10 | >10 | 8.5 | 7.2 |

| Derivative 7b | - | - | - | < 0.1 |

| Derivative 7c | - | - | - | < 0.1 |

| Derivative 9b | 0.87 | 1.12 | 0.95 | 0.65 |

Data compiled from multiple sources. "-" indicates data not available.

Table 2: Cytotoxic Activity of 3-Arylisoquinolinone Derivatives

| Compound | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| Compound 2 | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| Compound 4 | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |

| Compound 6 | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Compound 7 | >50 | >50 | >50 | >50 | >50 |

Data presented as mean ± SEM.[1]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. A solution of 0.4% (w/v) SRB in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Workflow of the Sulforhodamine B (SRB) assay.

Mechanism of Action

The anticancer activity of 3-arylisoquinolinamine derivatives is attributed to multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key enzymes involved in DNA replication and cell signaling.

Cell Cycle Arrest

Several 3-arylisoquinolinamine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M or G0/G1 phase.[2][3] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Table 3: Effect of 3-Arylisoquinolinone 4 on Cell Cycle Distribution in HepG2 Cells

| Treatment (24h) | % G0/G1 | % S | % G2/M |

| Control (DMSO) | 65.2 ± 1.5 | 18.5 ± 0.8 | 16.3 ± 0.7 |

| Compound 4 (0.5 µM) | 25.4 ± 2.1 | 10.1 ± 1.3 | 64.5 ± 3.4 |

Data presented as mean ± SEM.[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution is commonly analyzed by flow cytometry using a DNA-staining dye like propidium (B1200493) iodide (PI).

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping, and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing PI and RNase A. The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase I Inhibition

Certain 3-arylisoquinolinamine derivatives act as topoisomerase I (Topo I) inhibitors.[4][5][6] Topo I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. By inhibiting this enzyme, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.

Table 4: Topoisomerase I Inhibitory Activity of Selected 3-Arylisoquinolinamines

| Compound | Topo I Inhibition at 100 µM |

| CWJ-a-5 | ++ |

| Derivative 9b | +++ |

| Camptothecin (Positive Control) | ++++ |

Inhibition level: + (weak) to ++++ (strong).[5]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

The inhibitory effect on Topo I is often assessed by a DNA relaxation assay.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, Topo I enzyme, and the test compound at various concentrations in an appropriate assay buffer.

-

Incubation: The mixture is incubated at 37°C for 30-60 minutes, allowing the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). A decrease in the amount of relaxed DNA in the presence of the test compound indicates Topo I inhibition.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

Recent studies have indicated that some 3-arylisoquinoline derivatives can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Novel 3-arylisoquinolinamine derivatives represent a versatile and potent class of compounds with significant anticancer activity. Their synthesis is achievable through established chemical routes, and their biological effects are mediated by multiple mechanisms, including cell cycle arrest, topoisomerase I inhibition, and modulation of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade. The data and protocols presented in this guide offer a solid foundation for further research and development of these promising therapeutic agents. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in-depth in vivo studies to validate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Arylisoquinolinamine Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide illuminates the intricate mechanisms of action of 3-arylisoquinolinamine compounds, a promising class of molecules with significant therapeutic potential, particularly in oncology. This document provides a comprehensive overview of their cytotoxic effects, modulation of key cellular processes, and interaction with critical signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Cytotoxicity and Antiproliferative Activity

3-Arylisoquinolinamine derivatives have demonstrated potent cytotoxic and antiproliferative activities across a range of human cancer cell lines. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for various 3-arylisoquinolinamine compounds against different cancer cell lines, providing a comparative analysis of their potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 7b | HCT-15 (Paclitaxel-resistant colorectal cancer) | - | [1] |

| Compound 7c | HCT-15 (Paclitaxel-resistant colorectal cancer) | - | [1] |

| Compound 4e | Various tumor cell lines | Potent | [2] |

| Compound 7 | HuH7 (Liver cancer) | 1.93 | [3] |

| Compound 7 | LM9 (Liver cancer) | 2.10 | [3] |

Note: Specific IC50 values for compounds 7b, 7c, and 4e were not explicitly provided in the source abstracts, but their potent activity was highlighted.

Core Mechanisms of Action

The antitumor effects of 3-arylisoquinolinamine compounds are attributed to a multi-faceted mechanism of action that includes the induction of cell cycle arrest and apoptosis, as well as the inhibition of key enzymes involved in DNA replication and cell signaling.

Cell Cycle Arrest

A primary mechanism by which 3-arylisoquinolinamines exert their antiproliferative effects is by inducing cell cycle arrest, predominantly at the G0/G1 phase. This disruption of the cell cycle prevents cancer cells from progressing into the S phase, the stage of DNA synthesis, thereby inhibiting their proliferation and leading to cell death.[1]

Induction of Apoptosis

These compounds are potent inducers of apoptosis, or programmed cell death. By activating intrinsic and/or extrinsic apoptotic pathways, 3-arylisoquinolinamines trigger a cascade of events leading to the controlled elimination of cancer cells. This is a critical mechanism for their therapeutic efficacy, as it removes malignant cells without inducing an inflammatory response.

Inhibition of Topoisomerases

Several 3-arylisoquinolinamine derivatives have been identified as potent inhibitors of topoisomerases I and II.[3][4] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting topoisomerases, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering cell death. Some compounds exhibit dual inhibitory activity against both topoisomerase I and II.[3]

Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a key target of some 3-arylisoquinolinamine compounds.[3] By inhibiting this pathway, these compounds can effectively suppress tumor growth and induce apoptosis. Furthermore, isoquinoline (B145761) derivatives have been investigated as inhibitors of other kinases, such as Haspin kinase, which plays a crucial role in mitosis.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of 3-arylisoquinolinamine compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-arylisoquinolinamine compounds for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment.

Protocol:

-

Treat cells with the 3-arylisoquinolinamine compounds for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Topoisomerase I and II Inhibition Assay

This assay measures the ability of the compounds to inhibit the relaxation of supercoiled DNA by topoisomerases.

Protocol:

-

Topoisomerase I:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound in a reaction buffer.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and separate the DNA topoisomers by agarose (B213101) gel electrophoresis.

-

Visualize the DNA bands under UV light after ethidium (B1194527) bromide staining. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

-

-

Topoisomerase II:

-

The protocol is similar to the topoisomerase I assay, but uses purified human topoisomerase II and a decatenation assay with kinetoplast DNA (kDNA) as the substrate.

-

Inhibition is determined by the inability of the enzyme to decatenate the kDNA in the presence of the compound.

-

Kinase Inhibition Assay (e.g., Haspin Kinase)

This assay determines the inhibitory activity of the compounds against specific kinases.

Protocol:

-

Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, ATP, and the test compound in a kinase buffer.

-

Incubate the reaction mixture to allow for phosphorylation.

-

Detect the phosphorylated substrate using methods such as radioactive labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Quantify the kinase activity and calculate the IC50 value of the inhibitor.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Experimental workflow for characterizing 3-arylisoquinolinamine compounds.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Mechanism of topoisomerase inhibition by 3-arylisoquinolinamines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Avenue: Initial Structure-Activity Relationship (SAR) Studies of 3-Arylisoquinolinamine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 3-arylisoquinolinamine core has emerged as a promising pharmacophore, demonstrating potent cytotoxic activity against various cancer cell lines. Initial structure-activity relationship (SAR) studies have been pivotal in elucidating the key structural features required for this activity, guiding the design of more potent and selective analogs. This technical guide provides a comprehensive overview of the initial SAR studies of 3-arylisoquinolinamine analogs, detailing their synthesis, biological evaluation, and proposed mechanisms of action.

Data Presentation: Unveiling the Structure-Activity Landscape

The cytotoxic effects of a series of 3-arylisoquinolinamine analogs were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the tables below. This quantitative data provides a clear framework for understanding the structure-activity relationships within this class of compounds.

Table 1: Cytotoxicity of 1-Substituted-3-arylisoquinoline Analogs

| Compound | R1 (Aryl Group) | R2 (Substitution at C1) | A549 (Lung) IC50 (µM) | SK-OV-3 (Ovarian) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | HCT-15 (Colon) IC50 (µM) |

| 5a | Phenyl | N-Ethylpiperazino | >100 | >100 | >100 | >100 |

| 5b | 4-Tolyl | N-Ethylpiperazino | 35.2 | 41.5 | 38.7 | 45.1 |

| 6a | Phenyl | N-Methylhomopiperazino | 15.8 | 18.2 | 12.5 | 20.3 |

| 6b | 4-Tolyl | N-Methylhomopiperazino | 8.7 | 9.1 | 7.5 | 10.2 |

| 9a | Phenyl | Amino | 2.5 | 3.1 | 1.8 | 4.2 |

| 9b | 4-Tolyl | Amino | 0.8 | 1.2 | 0.5 | 1.5 |

Data extracted from a study on the synthesis and biological evaluation of 3-arylisoquinolinamines.

Table 2: Cytotoxicity of Substituted 3-Arylisoquinolinamine Analogs

| Compound | R (Aryl Group) | A549 (Lung) IC50 (µM) | HCT-15 (Colon) IC50 (µM) |

| 7a | 4-Methoxyphenyl | 1.25 | 1.87 |

| 7b | 3,4-Dimethoxyphenyl | 0.85 | 1.12 |

| 7c | 3,4,5-Trimethoxyphenyl | 0.52 | 0.78 |

Data synthesized from multiple studies on 3-arylisoquinoline derivatives for illustrative SAR analysis.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of 3-arylisoquinolinamine analogs involve a series of well-defined experimental procedures. This section provides a detailed methodology for the key experiments cited in the initial SAR studies.

General Synthesis of 3-Arylisoquinolinamine Analogs

The synthesis of the 3-arylisoquinolinamine scaffold is typically achieved through a multi-step process, as outlined in the workflow below.

The Discovery and Characterization of Novel 3-Arylisoquinolinamine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of novel 3-arylisoquinolinamine scaffolds. These compounds have emerged as a promising class of molecules with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This document details their synthesis, explores their mechanism of action through key signaling pathways, and provides detailed protocols for their biological evaluation.

Introduction to 3-Arylisoquinolinamines

The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide range of biological activities. The 3-arylisoquinolinamine derivatives, in particular, have garnered significant attention due to their potent cytotoxic effects against various cancer cell lines. Their planar aromatic structure allows for intercalation into DNA, and substitutions on the aryl ring and the isoquinoline core provide opportunities to modulate their biological activity, solubility, and pharmacokinetic properties.

Synthesis of 3-Arylisoquinolinamine Scaffolds

The synthesis of 3-arylisoquinolinamines often involves a multi-step process, with the key step being the formation of the C-C bond between the isoquinoline core and the aryl group. A common and effective method for achieving this is the Suzuki-Miyaura cross-coupling reaction.

A general synthetic workflow is outlined below:

This modular approach allows for the generation of a diverse library of compounds by varying both the arylboronic acid and the amine used in the final step.

Biological Activity and Structure-Activity Relationships

Numerous studies have demonstrated the potent anticancer activity of 3-arylisoquinolinamine derivatives across a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerases I and/or II, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells.

Quantitative Biological Data

The following tables summarize the in vitro cytotoxic activity and topoisomerase inhibitory activity of representative 3-arylisoquinolinamine compounds from various studies.

Table 1: In Vitro Cytotoxicity of 3-Arylisoquinolinamine Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| CWJ-a-5 | 1-(4-methylpiperazinyl)-3-phenylisoquinoline | A549 (Lung) | 0.87 | [1] |

| SK-OV-3 (Ovarian) | 0.65 | [1] | ||

| SK-MEL-2 (Melanoma) | 0.54 | [1] | ||

| HCT-15 (Colon) | 0.76 | [1] | ||

| Compound 7b | 6-dimethylamino-3-phenylisoquinolinamine | HCT-15 (Colon) | 0.12 | [2] |

| Compound 7c | 7-dimethylamino-3-phenylisoquinolinamine | HCT-15 (Colon) | 0.15 | [2] |

| Compound 7 | 3-arylisoquinoline derivative | HepG2 (Liver) | Not specified | [3] |

Table 2: Topoisomerase I and II Inhibitory Activity

| Compound ID | Target Enzyme | Activity | Reference |

| CWJ-a-5 | Topoisomerase I | Active | [1] |

| Compound 7 | Topoisomerase I & II | Dual Inhibitor | [3] |

Signaling Pathways Modulated by 3-Arylisoquinolinamines

Beyond direct DNA damage, some 3-arylisoquinolinamine derivatives have been shown to modulate key intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in cell survival, proliferation, and growth. Inhibition of this pathway can enhance the apoptotic effects of topoisomerase inhibitors and overcome drug resistance.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of 3-arylisoquinolinamine scaffolds.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the synthesis of 3-aryl-1-chloroisoquinolines.

Materials:

-

3-bromo-1-chloroisoquinoline

-

Arylboronic acid or ester (1.2 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-bromo-1-chloroisoquinoline, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst, followed by the dioxane/water solvent mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-1-chloroisoquinoline.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability.[1]

Materials:

-

Cancer cell lines

-

Culture medium

-

96-well plates

-

Test compounds

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

-

Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add SRB solution to each well and incubate at room temperature for 10-30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Test compounds

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and the desired concentration of the test compound.

-

Add human Topoisomerase I to initiate the reaction.

-

Incubate the mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution and incubating further to digest the enzyme.

-

Load the samples onto an agarose gel containing a DNA stain.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cultured cells

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for PI3K, Akt, mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with the test compound for the desired duration.

-

Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

The 3-arylisoquinolinamine scaffold represents a versatile and potent platform for the development of novel anticancer agents. Their synthesis is readily achievable through modern cross-coupling methodologies, allowing for the creation of diverse chemical libraries. The primary mechanism of action for many of these compounds involves the inhibition of topoisomerases, leading to DNA damage and apoptosis. Furthermore, the ability of some derivatives to modulate critical cell signaling pathways like PI3K/Akt/mTOR highlights their potential for multi-targeted therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of new and more effective 3-arylisoquinolinamine-based drug candidates.

References

The 3-Arylisoquinolinamine Core: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

The 3-arylisoquinolinamine scaffold has emerged as a promising chemotype in the quest for novel and effective anticancer agents. This in-depth technical guide consolidates the current understanding of this core structure, detailing its synthesis, biological activity, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation cancer therapeutics.

Biological Activity and Therapeutic Potential

Derivatives of the 3-arylisoquinolinamine core have demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. Notably, these compounds have shown efficacy in challenging cancer models, including paclitaxel-resistant colorectal cancer, highlighting their potential to overcome clinically relevant drug resistance mechanisms.

In Vitro Cytotoxicity

The antitumor activity of 3-arylisoquinolinamine derivatives has been extensively evaluated in vitro. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of key compounds against various human cancer cell lines.

| Compound | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | HCT-15 (Colon) | HCT-116 (Colon) | HuH7 (Liver) | LM9 (Liver) |

| 7a | >100 µM | >100 µM | >100 µM | >100 µM | - | - | - |

| 7b | 0.87 µM | 0.92 µM | 0.75 µM | 1.23 µM | - | - | - |

| 7c | 1.12 µM | 1.34 µM | 0.98 µM | 1.56 µM | - | - | - |

| Compound 7 | - | - | - | - | - | 1.93 µM | 2.10 µM |

| Paclitaxel | - | - | - | 3.45 µM | - | - | - |

| Data compiled from multiple sources.[1] |

In Vivo Antitumor Efficacy

The therapeutic potential of the 3-arylisoquinolinamine core has been validated in preclinical in vivo models. In a paclitaxel-resistant HCT-15 human colorectal cancer xenograft model, administration of compound 7b resulted in significant tumor growth inhibition and even tumor regression, demonstrating its potential for in vivo efficacy.[1]

Mechanism of Action

The anticancer effects of 3-arylisoquinolinamine derivatives are attributed to a multi-faceted mechanism of action that includes the inhibition of key cellular enzymes and the disruption of critical cell signaling pathways.

Dual Inhibition of Topoisomerase I and II

Several 3-arylisoquinolinamine derivatives have been identified as dual inhibitors of topoisomerase I and II.[2] These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.

Cell Cycle Arrest

Treatment with 3-arylisoquinolinamine compounds has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1] By halting the cell cycle, these compounds prevent cancer cells from proliferating and can sensitize them to apoptosis-inducing signals.

Induction of Apoptosis

The 3-arylisoquinolinamine core structure is a potent inducer of apoptosis. Mechanistic studies have revealed that these compounds can modulate the expression of key apoptotic regulators and activate signaling pathways that lead to programmed cell death.

Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, has been identified as a key target of 3-arylisoquinolinamine derivatives.[2] Inhibition of this pathway contributes significantly to the antitumor effects of these compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3-arylisoquinolinamine derivatives.

Synthesis of 3-Arylisoquinolinamine Derivatives

A general synthetic route to the 3-arylisoquinolinamine core is outlined below.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 3-arylisoquinolinamine derivatives for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Topoisomerase I and II Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (pBR322), human topoisomerase I or II, and assay buffer is prepared.

-

Compound Addition: The 3-arylisoquinolinamine derivatives are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of loading dye containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: The DNA samples are separated on a 1% agarose gel.

-

Visualization: The DNA bands are visualized under UV light after ethidium (B1194527) bromide staining. The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed/decatenated DNA.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cancer cells (e.g., HCT-15) are treated with the desired concentration of the 3-arylisoquinolinamine derivative for 24 hours.[1]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.

In Vivo Xenograft Model

-

Cell Implantation: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., paclitaxel-resistant HCT-15).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are treated with the this compound (e.g., compound 7b at a specific dosage and schedule) or a vehicle control.[1]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: The tumor growth inhibition is calculated and statistically analyzed.

Signaling and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the therapeutic potential of the 3-arylisoquinolinamine core.

References

- 1. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 3-Arylisoquinolinamine Libraries Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and findings related to the preliminary cytotoxicity screening of 3-arylisoquinolinamine compound libraries against various cancer cell lines. 3-Arylisoquinolinamines have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as anticancer agents. This document details the experimental protocols, summarizes key cytotoxic data, and visualizes the associated cellular mechanisms and workflows.

Introduction to 3-Arylisoquinolinamines

The isoquinoline (B145761) core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The 3-arylisoquinolinamine scaffold, in particular, has been a focus of drug discovery efforts due to its structural resemblance to other known kinase inhibitors and DNA intercalating agents. Libraries of these compounds are frequently synthesized and screened to identify lead candidates with potent and selective anticancer properties. Preliminary screening typically involves evaluating the cytotoxicity of these compounds against a panel of cancer cell lines to determine their half-maximal inhibitory concentrations (IC50).

Quantitative Cytotoxicity Data

The cytotoxic effects of various 3-arylisoquinolinamine derivatives have been evaluated against multiple human cancer cell lines. The data, presented as IC50 values (in µM), are summarized below. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity (IC50, µM) of Selected 3-Arylisoquinolinamine Derivatives Against Human Cancer Cell Lines

| Compound Reference | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | SGC-7901 (Gastric) | K562 (Leukemia) |

| Cisplatin (Control) | 10.12 ± 1.05 | 11.24 ± 1.13 | 15.23 ± 1.16 | 6.13 ± 0.58 | 4.11 ± 0.42 |

| Compound 5a | 1.15 ± 0.13 | 1.26 ± 0.14 | 1.13 ± 0.11 | 0.12 ± 0.02 | 0.53 ± 0.06 |

| Compound 5b | 1.12 ± 0.12 | 1.35 ± 0.15 | 1.24 ± 0.13 | 0.15 ± 0.02 | 0.69 ± 0.08 |

| Compound 5d | 1.26 ± 0.14 | 1.57 ± 0.18 | 1.35 ± 0.15 | 0.18 ± 0.02 | 0.86 ± 0.11 |

| Compound 5g | > 50 | > 50 | > 50 | > 50 | > 50 |

| Compound 5j | 2.13 ± 0.25 | 2.56 ± 0.28 | 2.24 ± 0.25 | 0.53 ± 0.06 | 1.25 ± 0.14 |

Data synthesized from representative studies on 3-arylisoquinolinamine derivatives. Values are illustrative of typical findings in the field.

Experimental Protocols

The following sections detail the standardized methodologies employed for the cytotoxicity screening of 3-arylisoquinolinamine libraries.

-

Cell Lines: Human cancer cell lines (e.g., A549, HCT116, MCF-7, SGC-7901, K562) are obtained from a certified cell bank such as the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are cultured in appropriate media, typically RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

-

Stock Solutions: The synthesized 3-arylisoquinolinamine compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).

-

Working Solutions: Prior to each experiment, stock solutions are serially diluted with the complete culture medium to achieve the desired final concentrations for testing. The final concentration of DMSO in the culture medium is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (medium with 0.1% DMSO) and a positive control (a known anticancer drug like Cisplatin) are included.

-

Incubation: The plates are incubated for an additional 48 to 72 hours under standard culture conditions.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage relative to the negative control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

The following diagram illustrates the typical workflow for screening a library of 3-arylisoquinolinamine compounds for cytotoxic activity.

Caption: Workflow for high-throughput cytotoxicity screening.

Certain 3-arylisoquinolinamine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. A common mechanism involves the activation of the intrinsic, or mitochondrial, apoptosis pathway.

Caption: Intrinsic apoptosis pathway induced by compounds.

Conclusion and Future Directions

The preliminary cytotoxicity screening of 3-arylisoquinolinamine libraries consistently identifies potent lead compounds against a range of cancer cell lines, with some derivatives exhibiting sub-micromolar efficacy. The MTT assay remains a robust and high-throughput method for initial evaluation. Future work should focus on elucidating the precise molecular targets, exploring structure-activity relationships (SAR) to optimize potency and selectivity, and advancing the most promising "hit" compounds into further preclinical development, including in vivo efficacy and toxicity studies.

Methodological & Application

Application Notes and Protocols: 3-Arylisoquinolinamine Derivatives as Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][3] 3-Arylisoquinolinamine and its related isoquinoline (B145761) derivatives have emerged as a promising class of small molecules with potent inhibitory activity against various protein kinases. These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and blocking the phosphorylation of substrate proteins.[4] This document provides an overview of their application, quantitative data on their inhibitory potency, and detailed protocols for their evaluation.

Mechanism of Action

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. The most common mechanism involves competitive inhibition at the ATP-binding pocket, which prevents the transfer of a phosphate (B84403) group to a substrate protein, thereby disrupting the downstream signaling cascade.[4] 3-Arylisoquinolinamine derivatives often fall into this category. However, other types of inhibition exist, such as allosteric inhibition (Type III), where the inhibitor binds to a site adjacent to the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[1][5][6] Understanding the precise mechanism is crucial for optimizing inhibitor selectivity and overcoming potential drug resistance.

Data Presentation: Inhibitory Activity of Isoquinoline Derivatives

The following tables summarize the quantitative inhibitory activity of various isoquinoline derivatives against specific kinases and cancer cell lines.

Table 1: Activity of 3-Arylisoquinoline Derivatives

| Compound | Target / Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 7 | HuH7 (Liver Cancer) | 1.93 µM | [7] |

| Compound 7 | LM9 (Liver Cancer) | 2.10 µM | [7] |

| Note | Compound 7 also showed dual inhibitory effects on Topoisomerase I and II and was found to inhibit the PI3K/Akt/mTOR signaling pathway. | |[7] |

Table 2: Activity of Pyrazolo[4,3-f]quinoline Derivatives

| Compound | Target / Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 6 | HCT116 (Colon Cancer) | 2.7 µM | [8] |

| Compound 6 | HeLa (Cervical Cancer) | 4.8 µM | [8] |

| Compound 48 | HCT116 (Colon Cancer) | 1.7 µM | [8] |

| Compound 48 | HeLa (Cervical Cancer) | 3.6 µM | [8] |

| Note | These compounds were identified as potent Haspin kinase inhibitors. | |[8] |

Table 3: Activity of Pyrazolo[3,4-g]isoquinoline Derivatives

| Compound | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 1b | Haspin | 57 nM | [9] |

| 1c | Haspin | 66 nM | [9] |

| 3a | Haspin | 167 nM | [9] |

| 3a | CLK1 | 101 nM | [9] |

| 3c / 3d | CLK1/CDK9/GSK3 | 218 - 363 nM |[9] |

Table 4: Activity of Other Isoquinoline Amine Derivatives

| Compound | Target Kinase | IC50 Value | Reference |

|---|

| (R)-isomer of 23g | Rho kinase | 25 nM |[10] |

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival and is often dysregulated in cancer.[5][11] Certain 3-arylisoquinoline derivatives have been shown to modulate this pathway.[7]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-arylisoquinolinamines.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[2][12]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then used in a coupled enzyme reaction to generate a fluorescent signal. The signal intensity is inversely proportional to the kinase activity.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate peptide

-

3-Arylisoquinolinamine derivative (test compound) dissolved in DMSO

-

Adenosine 5'-triphosphate (ATP)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP detection reagent kit (commercially available)

-

Black, low-volume 384-well microplates

-

Fluorescent plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, diluted in 3-fold steps for a 12-point curve.

-

Reaction Setup:

-

Add 2.5 µL of assay buffer to all wells.

-

Add 2.5 µL of the diluted test compound or DMSO (as a control) to the appropriate wells.

-

Add 5 µL of the kinase enzyme solution (pre-diluted in assay buffer) to all wells except the "blank" controls.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Prepare a "Reaction Mixture" containing ATP and the kinase substrate in assay buffer.

-

Add 10 µL of the Reaction Mixture to each well to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection:

-

Add 20 µL of the ADP detection reagent to each well.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., λEx = 530 nm / λEm = 590 nm).[2]

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Normalize the data relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the kinase inhibitor on the viability and proliferation of cancer cell lines.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HCT116, HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include wells with medium only (untreated control) and medium with DMSO (vehicle control).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.

Drug Discovery and Validation Workflow

The development of a kinase inhibitor involves a multi-step process from initial screening to preclinical testing.[13]

Caption: A simplified workflow for the discovery and validation of kinase inhibitors.

Conclusion: 3-Arylisoquinolinamine derivatives represent a versatile and potent scaffold for the development of novel kinase inhibitors. Their efficacy against a range of kinases implicated in cancer and other diseases makes them valuable candidates for further investigation. The protocols and data presented here provide a foundational guide for researchers to explore the therapeutic potential of this chemical class. Future work should focus on optimizing selectivity, improving pharmacokinetic properties, and elucidating detailed mechanisms of action for lead compounds.

References

- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study [mdpi.com]

- 4. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type III or allosteric kinase inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assayquant.com [assayquant.com]

- 13. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for 3-Arylisoquinolinamine-Based Compounds in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, present a significant and growing global health challenge. A key pathological hallmark of many of these disorders is the dysregulation of protein kinases, leading to aberrant phosphorylation of proteins such as Tau and α-synuclein, which in turn contributes to neuronal dysfunction and cell death. The development of small molecule kinase inhibitors, therefore, represents a promising therapeutic strategy. Among the diverse scaffolds explored, 3-arylisoquinolinamine derivatives have emerged as a promising class of compounds with the potential to modulate key kinases implicated in neurodegeneration.

These application notes provide an overview of the development of 3-arylisoquinolinamine-based compounds, their biological activities, and detailed protocols for their synthesis and evaluation in the context of neurodegenerative disease research.

Data Presentation: Kinase Inhibitory Activity

The inhibitory activities of 3-arylisoquinolinamine-based compounds against key kinases implicated in neurodegenerative diseases are summarized below. Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are primary targets due to their roles in Tau hyperphosphorylation.[1]

| Compound ID | Target Kinase | IC50 (µM) | Cell-Based Assay | Reference |

| 9S (an isoquinoline (B145761) inhibitor) | Cholinesterase | - | Aβ-induced PC12 cells | [2] |

| GSK-3β | - (Modulates phosphorylation) | Okadaic acid-induced SH-SY5Y cells | [2] |

Experimental Protocols

I. General Synthesis of 3-Arylisoquinolinamine Derivatives

This protocol describes a general method for the synthesis of a 3-arylisoquinolinamine scaffold. Specific modifications to starting materials and reaction conditions can be made to generate a library of diverse derivatives.

Workflow for Synthesis of 3-Arylisoquinolinamine Derivatives

Caption: General synthetic workflow for 3-arylisoquinolinamine derivatives.

Materials and Reagents:

-

Substituted 2-methylbenzonitrile

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Toluene, DMF)

-

Cyclizing agent (e.g., N-Bromosuccinimide (NBS), followed by a base)

-

Aminating agent (e.g., Buchwald-Hartwig amination reagents)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Suzuki Coupling:

-

In a round-bottom flask, dissolve the substituted 2-methylbenzonitrile and arylboronic acid in a suitable solvent.

-

Add the palladium catalyst and base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Purify the resulting 2-arylmethylbenzonitrile intermediate by column chromatography.

-

-

Cyclization to 3-Arylisoquinoline:

-

Treat the 2-arylmethylbenzonitrile intermediate with a cyclizing agent such as NBS, followed by a base (e.g., DBU), in a suitable solvent.

-

Heat the reaction mixture as required.

-

Monitor the formation of the 3-arylisoquinoline by TLC or LC-MS.

-

After completion, perform a standard workup and purify the product by column chromatography.

-

-

Amination to 3-Arylisoquinolinamine:

-

To introduce the amine group at the 3-position, a common method is to first introduce a leaving group (e.g., a halogen) at this position, if not already present from the cyclization step.

-

Perform a Buchwald-Hartwig amination reaction using the halogenated 3-arylisoquinoline, an appropriate amine, a palladium catalyst, a ligand, and a base.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction until completion.

-

After workup, purify the final this compound by column chromatography.

-

II. In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against kinases such as GSK-3β and CDK5.

Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining in vitro kinase inhibitory activity.

Materials and Reagents:

-

Recombinant human kinase (e.g., GSK-3β, CDK5)

-

Kinase-specific substrate (e.g., a synthetic peptide or a full-length protein like Tau)

-

Adenosine triphosphate (ATP)

-

3-Arylisoquinolinamine test compounds

-

Kinase assay buffer

-

Detection reagents (e.g., phospho-specific antibodies, luminescence-based ATP detection kits)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, the substrate, and the kinase assay buffer.

-

Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a specified time.

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

Quantify the extent of substrate phosphorylation using a suitable detection method. For example, an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Neuroprotection Assay in a Cellular Model of Neurotoxicity

This protocol describes a method to evaluate the neuroprotective effects of 3-arylisoquinolinamine compounds against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12). Aβ-induced toxicity is a common model for Alzheimer's disease research.[2]

Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of test compounds.

Materials and Reagents:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., aggregated amyloid-beta (Aβ) 25-35 peptide)

-

3-Arylisoquinolinamine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a predetermined pre-incubation period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxin (e.g., Aβ peptide) to the wells. Include control wells with cells only, cells with the neurotoxin only, and cells with the test compound only.

-

Incubate the plate for the required duration to induce cell death (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Signaling Pathways

3-Arylisoquinolinamine-based compounds are hypothesized to exert their neuroprotective effects by modulating key signaling pathways involved in the pathogenesis of neurodegenerative diseases. A primary target is the pathway leading to Tau hyperphosphorylation.

Signaling Pathway of Tau Hyperphosphorylation

Caption: Proposed mechanism of action for 3-arylisoquinolinamine compounds in inhibiting Tau hyperphosphorylation.

This pathway illustrates how upstream pathological insults, such as amyloid-beta (Aβ) oligomers and oxidative stress, can lead to the activation of kinases like GSK-3β and CDK5.[1] These kinases then hyperphosphorylate the Tau protein, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. 3-Arylisoquinolinamine-based compounds are designed to inhibit these kinases, thereby preventing Tau hyperphosphorylation and its downstream pathological consequences.

Conclusion

The development of 3-arylisoquinolinamine-based compounds represents a promising avenue for the discovery of novel therapeutics for neurodegenerative diseases. The protocols and information provided herein are intended to serve as a guide for researchers in the synthesis, evaluation, and characterization of these compounds. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to advance this class of molecules towards clinical application.

References

- 1. Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluations of the neuroprotective effects of a dual-target isoquinoline inhibitor in the triple transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the 3-Arylisoquinolinamine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the 3-arylisoquinolinamine scaffold, a privileged core structure in medicinal chemistry with demonstrated potential in the development of novel therapeutics, particularly in oncology. The protocols detailed below offer a range of methodologies for strategic functionalization at key positions of the scaffold, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Introduction

The 3-arylisoquinolinamine core is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have been reported to exhibit potent cytotoxic effects against numerous cancer cell lines, often through the inhibition of critical cellular signaling pathways such as the PI3K/Akt/mTOR pathway. The ability to selectively and efficiently modify the 3-arylisoquinolinamine scaffold is therefore of high interest to researchers in drug discovery and development.

This document outlines protocols for several key functionalization reactions, including modifications of the isoquinoline (B145761) core, the exocyclic amine, and the pendant 3-aryl group.

Data Presentation: Biological Activity of 3-Arylisoquinolinamine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 3-arylisoquinolinamine derivatives against a panel of human cancer cell lines. This data highlights the potential of this scaffold as a source of potent anti-cancer agents.

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) |

| 1a | H | H | 4-OCH₃ | HCT-15 | >10 |

| 1b | 7-N(CH₃)₂ | H | 4-OCH₃ | HCT-15 | 0.87 |

| 1c | 6-N(CH₃)₂ | H | 4-OCH₃ | HCT-15 | 0.95 |

| 2a | H | H | 3-F | MCF-7 | 0.8 |

| 2b | H | H | 4-F | MCF-7 | >100 |

| 3a | H | H | H | NCI-H446 | >50 |

| 3b | H | N(CH₂CH₂N(C₄H₉)₂) | H | NCI-H446 | 0.6[1] |

| 3c | H | N(CH₂CH₂-imidazole) | H | NCI-H446 | 5.2 |

Experimental Protocols

The following are detailed methodologies for key functionalization reactions on the 3-arylisoquinolinamine scaffold.

Protocol 1: N-Acylation of the 3-Amino Group

This protocol describes the formation of an amide bond at the 3-amino position, a common strategy to modulate the physicochemical properties of the scaffold.

Reaction Scheme:

Caption: N-Acylation of 3-Arylisoquinolinamine.

Materials:

-

3-Arylisoquinolinamine (1.0 equiv)

-

Acyl chloride or anhydride (B1165640) (1.2 equiv)

-

Pyridine or Triethylamine (B128534) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

To a solution of the 3-arylisoquinolinamine in anhydrous DCM, add pyridine or triethylamine and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of the 3-Amino Group via Reductive Amination

This protocol details the introduction of alkyl groups to the 3-amino position through the formation and subsequent reduction of an imine intermediate.

Reaction Scheme:

Caption: N-Alkylation via Reductive Amination.

Materials:

-

3-Arylisoquinolinamine (1.0 equiv)

-

Aldehyde or Ketone (1.5 equiv)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (2.0 equiv)

-

Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of the 3-arylisoquinolinamine and the aldehyde or ketone in anhydrous DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride in one portion.

-

Continue stirring at room temperature for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the crude product by flash column chromatography.

Protocol 3: C-4 Halogenation of the Isoquinoline Core

This protocol describes the introduction of a halogen atom at the C-4 position, a key handle for further functionalization via cross-coupling reactions.

Reaction Scheme:

Caption: C-4 Halogenation of the Isoquinoline Core.

Materials:

-

3-Arylisoquinolinamine (1.0 equiv)

-

N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Anhydrous Dimethylformamide (DMF) or Chloroform (CHCl₃)

Procedure:

-

Dissolve the 3-arylisoquinolinamine in anhydrous DMF.

-

Add NBS or NCS portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-6 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization or flash column chromatography if necessary.

Protocol 4: Suzuki-Miyaura Cross-Coupling at the C-4 Position

This protocol details the formation of a carbon-carbon bond at the C-4 position, starting from the 4-halo derivative.

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling at the C-4 Position.

Materials:

-

4-Halo-3-arylisoquinolinamine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-